molecular formula C36H23NO2 B8247841 bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine

bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine

Cat. No.: B8247841
M. Wt: 501.6 g/mol
InChI Key: DOFCFQWRYGGAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine: is an organic compound with the molecular formula C36H23NO2 It is a complex molecule featuring two dibenzofuran groups attached to a central phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine typically involves the reaction of dibenzofuran derivatives with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound can be used as a fluorescent probe due to its ability to emit light under specific conditions. It is also studied for its potential interactions with biological macromolecules .

Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets. Its derivatives are explored for their potential therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

  • Bis[4-(dibenzothiophen-4-yl)phenyl]amine
  • Bis[4-(dibenzoselenophen-4-yl)phenyl]amine
  • Bis[4-(dibenzofuran-4-yl)phenyl]methane

Comparison: bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine is unique due to its specific dibenzofuran groups, which impart distinct electronic and steric properties. Compared to its analogs with dibenzothiophene or dibenzoselenophene groups, it exhibits different reactivity and stability. The presence of oxygen in the dibenzofuran rings also influences its interactions with other molecules, making it particularly useful in applications requiring high stability and specific electronic characteristics .

Properties

IUPAC Name

4-dibenzofuran-4-yl-N-(4-dibenzofuran-4-ylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H23NO2/c1-3-13-33-29(7-1)31-11-5-9-27(35(31)38-33)23-15-19-25(20-16-23)37-26-21-17-24(18-22-26)28-10-6-12-32-30-8-2-4-14-34(30)39-36(28)32/h1-22,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFCFQWRYGGAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC=CC7=C6OC8=CC=CC=C78
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.